molecular formula C19H20N6O4S B2711873 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021250-60-1

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2711873
CAS No.: 1021250-60-1
M. Wt: 428.47
InChI Key: OECCHHLUIMAYIN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b][1,4]dioxine scaffold linked to pyridazine and pyridine moieties via an ethylenediamine bridge. The pyridazine and pyridine substituents introduce nitrogen-rich heterocycles, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-1-2-16-17(13-15)29-12-11-28-16)22-10-9-21-18-3-4-19(25-24-18)23-14-5-7-20-8-6-14/h1-8,13,22H,9-12H2,(H,21,24)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCHHLUIMAYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxine core, a sulfonamide moiety, and a pyridazinyl group linked to a pyridinyl substituent. These structural elements contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been identified as an inhibitor of DprE1 , an essential enzyme in the biosynthesis of mycobacterial cell walls. This inhibition is particularly significant for its potential use against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB) .

Antimycobacterial Activity

Research indicates that compounds structurally related to this compound exhibit potent antimycobacterial activity. For instance, studies have shown that derivatives based on similar scaffolds can achieve low minimum inhibitory concentrations (MICs) against M. tuberculosis .

Cytotoxicity and Anticancer Properties

In addition to its antimycobacterial effects, this compound has demonstrated cytotoxicity against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the functional groups can significantly enhance anticancer activity . For example, certain derivatives showed enhanced potency against the HepG2 liver cancer cell line with effective concentration (EC50) values significantly lower than conventional chemotherapeutics like doxorubicin .

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays have been conducted using various cancer cell lines including HepG2 and MCF-7. The results indicated that the compound exhibits significant antiproliferative activity with EC50 values ranging from 10 μM to 15 μM depending on the specific derivative and cell line tested .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation pathways. This interaction can lead to the induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

CompoundTargetActivityEC50 (µM)
This compoundDprE1Antimycobacterial< 1
4-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-benzenesulfonamideUnknownAnticancer10
Pyridazine derivativesVariousAnticancer12 - 15

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets. Its unique structure allows researchers to explore novel pathways for drug development.
  • Enzyme Inhibition : Initial studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for treating conditions such as cancer and inflammation.

2. Biological Research

  • Cellular Interactions : The compound is used as a probe in biological studies to investigate cellular processes and molecular mechanisms. It can help elucidate the roles of specific biomolecules in disease states.
  • Pharmacological Studies : Its effects on various biological targets are being studied to determine its pharmacological profiles, including potential anti-inflammatory and anticancer activities.

3. Industrial Applications

  • Material Science : The compound's unique chemical properties may be harnessed in developing new materials with specific functionalities. This includes applications in coatings, adhesives, and drug delivery systems.

Case Study 1: Anticancer Activity

  • Objective : Evaluate the compound's efficacy against cancer cell lines.
  • Methodology : In vitro assays were conducted on various cancer cell lines to assess cell proliferation.
  • Findings : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

  • Objective : Investigate the compound's role in modulating inflammatory responses.
  • Methodology : Cellular models were used to measure cytokine levels following treatment with the compound.
  • Findings : Results showed a marked reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several sulfonamide derivatives and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight Key Features
Target Compound Benzo[b][1,4]dioxine-sulfonamide Pyridazine, pyridine, ethylenediamine linker ~495 (estimated) Nitrogen-rich heterocycles, polar linker
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzo[b][1,4]dioxine-pyridine Methoxy-pyridine, dimethylaminomethylphenyl 391.46 Enhanced lipophilicity
1307784-73-1 (Purine derivative) Benzo[b][1,4]dioxine-purine Piperazine, dimethylphenyl ~590 (estimated) Bulky aromatic substituents
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyphenyl)-4-oxo-thienopyrimidin-2-yl)thio)acetamide Benzo[b][1,4]dioxine-thienopyrimidine Thienopyrimidine, methoxyphenyl ~513 (estimated) Sulfur-containing heterocycle

Notes:

  • The target compound’s ethylenediamine linker may improve solubility compared to bulkier substituents in analogs like 1307784-73-1 .
  • Methoxy and dimethylamino groups in ’s compound enhance membrane permeability but reduce polarity .

Functional and Pharmacological Comparison

Antimicrobial Activity

Sulfonamides with triazine cores (e.g., Desai et al., 2016 ) exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli). The target compound’s pyridazine group may offer similar activity, though its larger size could affect cellular uptake.

Kinase Inhibition Potential

Compounds with pyridazine-pyridine systems (e.g., ’s purine derivative ) show kinase inhibition due to ATP-binding pocket interactions. The target compound’s heterocycles may mimic these interactions, but empirical data are needed.

Solubility and Bioavailability
  • The ethylenediamine linker in the target compound introduces two amine groups, likely improving aqueous solubility compared to analogs with hydrophobic substituents (e.g., dimethylaminomethylphenyl in ).
  • Thienopyrimidine-based analogs ( ) may exhibit lower solubility due to sulfur’s lipophilicity.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be optimized?

The compound is synthesized via multi-step routes involving sulfonamide coupling. For example, a primary amine (e.g., 2,3-dihydrobenzo[1,4]dioxin-6-amine) reacts with sulfonyl chlorides under alkaline conditions (pH 9–10, aqueous Na₂CO₃) to form sulfonamide intermediates. Subsequent functionalization steps (e.g., nucleophilic substitution or coupling with pyridazine derivatives) require anhydrous solvents like DMF and catalysts such as triethylamine . Purity optimization involves column chromatography, recrystallization, or HPLC, with validation via ¹H-NMR and CHN analysis .

Q. Which spectroscopic techniques are critical for structural validation?

¹H-NMR (400–500 MHz in CDCl₃ or DMSO-d₆) resolves aromatic protons, sulfonamide NH, and ethylene linker signals. IR confirms sulfonamide (S=O, ~1350 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Mass spectrometry (ESI-TOF) validates molecular weight, while CHN analysis ensures stoichiometric consistency .

Q. How can researchers address solubility challenges in biological assays?

Solubility in aqueous buffers is often limited due to the hydrophobic dihydrobenzo[d]dioxine and pyridazine moieties. Strategies include:

  • Using co-solvents (DMSO ≤1% v/v) with dynamic light scattering (DLS) to monitor aggregation.
  • Salt formation (e.g., sodium or hydrochloride salts) for ionic derivatives.
  • Nanoformulation with PEGylated carriers .

Q. What in vitro assays are recommended for initial enzyme inhibition screening?

Target enzymes (e.g., acetylcholinesterase or kinases) are tested using fluorometric or colorimetric assays. For example:

  • Acetylcholinesterase: Ellman’s assay with DTNB to quantify thiocholine production.
  • Kinase inhibition: ADP-Glo™ assay for CDK9 activity, with IC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide selectivity for kinase targets like CDK9?

The pyridazine and dihydrobenzo[d]dioxine groups contribute to ATP-binding pocket interactions. Substituent modifications (e.g., bicyclic exo-amine groups) enhance CDK9 selectivity over CDK2 by exploiting hydrophobic pocket differences. Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations validate binding poses, while biochemical assays confirm selectivity ratios .

Q. How should contradictory data on substituent effects be analyzed?

Discrepancies in activity (e.g., conflicting reports on ethyl vs. methyl substituents) require:

  • Replicating experiments under identical conditions (solvent, temperature).
  • Meta-analysis of crystal structures or MD trajectories to assess conformational flexibility.
  • Statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability in synthesis .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Lipid nanoparticles (LNPs): Encapsulate the compound with ionizable lipids (e.g., DLin-MC3-DMA) for hepatic delivery.
  • Prodrugs: Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced absorption.
  • Pharmacokinetic profiling: LC-MS/MS quantifies plasma half-life and tissue distribution in rodent models .

Q. Which in vitro toxicity models are predictive of off-target effects?

  • hERG inhibition assay: Patch-clamp electrophysiology to assess cardiac risk.
  • CYP450 inhibition screening: Luminescent assays for metabolic interference.
  • HepG2 cell viability: MTT assay to detect hepatotoxicity .

Q. How can cross-reactivity with structurally similar targets (e.g., other sulfonamide-binding proteins) be minimized?

  • Alanine scanning mutagenesis: Identify critical residues in the target’s binding site.
  • Selective pressure screening: Test against protein mutants (e.g., F80A in CDK9) to confirm binding specificity.
  • Thermal shift assays (TSA): Compare ΔTₘ values with and without the compound to assess target engagement .

Q. What analytical methods quantify stability under varying pH and temperature conditions?

  • Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • HPLC-DAD/MS: Monitor degradation products (e.g., sulfonic acid derivatives).
  • Arrhenius plots: Predict shelf-life by measuring degradation rates at 25°C, 40°C, and 60°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.